Cas no 133033-15-5 (2-(3-Methoxyphenyl)prop-2-enoic acid)

2-(3-Methoxyphenyl)prop-2-enoic acid Chemical and Physical Properties
Names and Identifiers
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- 2-(3-methoxyphenyl)prop-2-enoic acid
- 2-(3-methoxyphenyl)prop-2-enoicacid
- 3-(3'-methoxy) phenyl acrylic acid
- 3-methoxy-alpha-methylene benzene acetic acid
- Benzeneacetic acid, 3-methoxy-α-methylene-
- 2-(3-Methoxyphenyl)prop-2-enoic acid
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- Inchi: 1S/C10H10O3/c1-7(10(11)12)8-4-3-5-9(6-8)13-2/h3-6H,1H2,2H3,(H,11,12)
- InChI Key: RAYRAWVBURGOBB-UHFFFAOYSA-N
- SMILES: O(C)C1=CC=CC(C(=C)C(=O)O)=C1
Computed Properties
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 13
- Rotatable Bond Count: 3
- Complexity: 210
- Topological Polar Surface Area: 46.5
- XLogP3: 2
2-(3-Methoxyphenyl)prop-2-enoic acid Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-673453-0.5g |
2-(3-methoxyphenyl)prop-2-enoic acid |
133033-15-5 | 95.0% | 0.5g |
$1014.0 | 2025-03-13 | |
SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD01079945-1g |
2-(3-Methoxyphenyl)prop-2-enoic acid |
133033-15-5 | 95% | 1g |
¥3808.0 | 2023-04-03 | |
Enamine | EN300-673453-5.0g |
2-(3-methoxyphenyl)prop-2-enoic acid |
133033-15-5 | 95.0% | 5.0g |
$3065.0 | 2025-03-13 | |
Enamine | EN300-673453-1.0g |
2-(3-methoxyphenyl)prop-2-enoic acid |
133033-15-5 | 95.0% | 1.0g |
$1057.0 | 2025-03-13 | |
Enamine | EN300-673453-0.05g |
2-(3-methoxyphenyl)prop-2-enoic acid |
133033-15-5 | 95.0% | 0.05g |
$888.0 | 2025-03-13 | |
Enamine | EN300-673453-10.0g |
2-(3-methoxyphenyl)prop-2-enoic acid |
133033-15-5 | 95.0% | 10.0g |
$4545.0 | 2025-03-13 | |
Enamine | EN300-673453-0.25g |
2-(3-methoxyphenyl)prop-2-enoic acid |
133033-15-5 | 95.0% | 0.25g |
$972.0 | 2025-03-13 | |
Enamine | EN300-673453-2.5g |
2-(3-methoxyphenyl)prop-2-enoic acid |
133033-15-5 | 95.0% | 2.5g |
$2071.0 | 2025-03-13 | |
Enamine | EN300-673453-0.1g |
2-(3-methoxyphenyl)prop-2-enoic acid |
133033-15-5 | 95.0% | 0.1g |
$930.0 | 2025-03-13 |
2-(3-Methoxyphenyl)prop-2-enoic acid Related Literature
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Stefan Haeberle,Thilo Brenner Lab Chip, 2006,6, 776-781
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3. Book reviews
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Feng He,Xiangjiang Wu,Jiangfeng Qian,Yuliang Cao,Hanxi Yang,Xinping Ai,Dingguo Xia J. Mater. Chem. A, 2018,6, 23396-23407
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5. Back matter
Additional information on 2-(3-Methoxyphenyl)prop-2-enoic acid
Introduction to 2-(3-Methoxyphenyl)prop-2-enoic acid (CAS No. 133033-15-5)
2-(3-Methoxyphenyl)prop-2-enoic acid, identified by its Chemical Abstracts Service (CAS) number 133033-15-5, is a significant compound in the realm of organic chemistry and pharmaceutical research. This molecule, featuring a prop-2-enoic acid moiety attached to a 3-methoxyphenyl group, has garnered attention due to its structural versatility and potential biological activities. The presence of both a reactive double bond and an electron-donating methoxy group makes it a valuable scaffold for further chemical modifications and drug development.
The compound's structure, characterized by a phenyl ring substituted with a methoxy group at the third position and connected to a prop-2-enoic acid side chain, suggests potential interactions with various biological targets. Such structural features are often exploited in medicinal chemistry to modulate pharmacokinetic properties, enhance binding affinity, or introduce specific metabolic pathways. The double bond in the prop-2-enoic acid moiety, in particular, can be a site for functionalization, allowing for the synthesis of derivatives with tailored properties.
In recent years, the pharmaceutical industry has shown increasing interest in molecules that combine aromatic rings with acyclic functionalities. 2-(3-Methoxyphenyl)prop-2-enoic acid fits well within this trend, as it offers a balance between lipophilicity and polarizability, which are critical factors in drug design. The methoxy group on the phenyl ring not only contributes to the compound's solubility but also serves as a handle for further derivatization, enabling the creation of libraries of compounds for high-throughput screening.
One of the most compelling aspects of 2-(3-Methoxyphenyl)prop-2-enoic acid is its potential as a precursor for biologically active molecules. Researchers have been exploring its utility in synthesizing inhibitors targeting various enzymes and receptors involved in metabolic diseases, inflammation, and cancer. For instance, derivatives of this compound have shown promise in inhibiting cyclooxygenase (COX) enzymes, which are key players in the prostaglandin synthesis pathway and are implicated in pain and inflammation.
The synthesis of 2-(3-Methoxyphenyl)prop-2-enoic acid can be achieved through several routes, depending on the starting materials and desired purity. A common approach involves the condensation of 3-methoxybenzaldehyde with crotonoyl chloride or malonic acid derivatives under basic conditions. Alternatively, palladium-catalyzed cross-coupling reactions can be employed to construct the propenone moiety from more readily available precursors. These synthetic strategies highlight the compound's accessibility and flexibility for further chemical exploration.
Recent studies have also demonstrated the utility of 2-(3-Methoxyphenyl)prop-2-enoic acid in materials science applications. Its ability to form coordination complexes with metal ions has led to investigations into its use as a ligand in catalysis and as a component in functional materials. The combination of an aromatic system with an acyclic double bond provides unique electronic properties that can be exploited in designing advanced materials with specific optical or electronic characteristics.
The pharmacological potential of 2-(3-Methoxyphenyl)prop-2-enoic acid has been further explored through computational modeling and experimental validation. Molecular docking studies have identified potential binding sites on target proteins, suggesting mechanisms of action that could lead to therapeutic benefits. For example, virtual screening has revealed that derivatives of this compound may interact with kinase enzymes, which are overexpressed in many cancers and are thus attractive drug targets.
In conclusion, 2-(3-Methoxyphenyl)prop-2-enoic acid (CAS No. 133033-15-5) is a versatile compound with significant implications in both pharmaceuticals and materials science. Its unique structural features make it a valuable scaffold for drug discovery, while its synthetic accessibility allows for extensive modifications. As research continues to uncover new applications for this molecule, its importance is likely to grow further, solidifying its place as a key player in modern chemical biology.
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